N-(4-chlorobenzyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(7-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2S/c20-14-6-4-13(5-7-14)10-21-15(26)11-25-12-22-17-16(18(25)27)28-19(23-17)24-8-2-1-3-9-24/h4-7,12H,1-3,8-11H2,(H,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZBYLJPJZWIHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NCC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorobenzyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects and therapeutic potential.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| CAS Number | 1223933-57-0 |
| Molecular Formula | C19H20ClN5O2S |
| Molecular Weight | 417.9 g/mol |
The structural complexity of this compound arises from its thiazolo-pyrimidine core, which is known to exhibit diverse biological activities.
Antimicrobial Activity
Research indicates that compounds with thiazolo-pyrimidine structures often display significant antimicrobial properties. For instance, studies on related thiazolidinone derivatives have shown promising results against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The incorporation of the piperidine moiety in this compound may enhance its antibacterial efficacy due to improved membrane permeability and interaction with bacterial targets.
Anticancer Potential
Thiazolo-pyrimidine derivatives are being investigated for their anticancer properties. The presence of the thiazole ring is particularly noteworthy as it has been associated with inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines . Specific studies are needed to evaluate the direct effects of this compound on different cancer types.
Anti-inflammatory Effects
Compounds similar to this compound have demonstrated anti-inflammatory properties through inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This suggests a potential application in treating inflammatory diseases.
Study 1: Antimicrobial Efficacy
A recent study evaluated a series of thiazolidinone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the 2-position significantly enhanced antibacterial activity. The structure of this compound suggests similar enhancements could be expected .
Study 2: Anticancer Activity
In vitro studies on thiazolo-pyrimidine derivatives revealed that certain compounds effectively inhibited the growth of breast cancer cells. These compounds induced cell cycle arrest and apoptosis via mitochondrial pathways. Future studies should focus on the specific mechanisms by which this compound may exert similar effects .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity against various bacterial strains. For instance:
- Activity Against Bacteria : Studies have shown moderate to strong antibacterial effects against Salmonella typhi and Bacillus subtilis. The compound's structural similarities suggest it may also possess significant antibacterial properties .
Anticancer Potential
The thiazolo[4,5-d]pyrimidine core is associated with anticancer activity. Docking studies have demonstrated that derivatives can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. For example:
- Mechanisms of Action : The presence of functional groups such as sulfur and chlorine may enhance binding affinity to target proteins involved in cancer metabolism .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes:
- Acetylcholinesterase Inhibition : Similar compounds have shown strong inhibitory activity against acetylcholinesterase, which is crucial for treating neurodegenerative diseases .
- Urease Inhibition : The compound also exhibits strong urease inhibitory activity, which is relevant for conditions like urinary tract infections .
Antitubercular Activity
A study assessed various thiazolo[4,5-d]pyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results for compounds structurally related to N-(4-chlorobenzyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide. Some derivatives demonstrated IC50 values indicating potent antitubercular activity .
Cytotoxicity Assessment
Cytotoxicity assays conducted on human embryonic kidney cells (HEK293) showed that several derivatives were non-toxic at concentrations effective against bacterial strains. This suggests a favorable safety profile for further development in therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of thiazolo[4,5-d]pyrimidine derivatives. Below is a detailed comparison with structurally and functionally related analogs:
Structural Analogs with Modified Benzyl Groups
- N-(3-Methoxybenzyl)-2-[7-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-6-yl]acetamide Substituent: 3-Methoxybenzyl instead of 4-chlorobenzyl. Molecular Weight: ~403–410 g/mol (estimated based on structural similarity).
N-(2-Chlorobenzyl)-2-[3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
Analogs with Heterocyclic Core Modifications
N-[2-(2,4-Difluorophenyl)-2-hydroxypropyl]-3-(4-fluorophenyl)-2-thioxo-thiazolo[4,5-d]pyrimidin-7-one
N-(2-Fluorophenyl)-2-{7-oxo-2-[4-(piperidine-1-carbonyl)piperidin-1-yl]thiazolo[4,5-d]pyrimidin-6-yl}acetamide
Analogs with Piperidine/Pyrrolidine Substitutions
N-(4-Chlorobenzyl)-2-[7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6-yl]acetamide
- N-Cyclopropyl-1-{6-[2-(isopropylamino)-2-oxoethyl]-7-oxo-thiazolo[4,5-d]pyrimidin-2-yl}-4-piperidinecarboxamide Modification: Cyclopropyl and isopropyl groups on the piperidine-carboxamide chain. Impact: Cyclopropyl enhances metabolic stability; isopropyl may increase hydrophobicity .
Comparative Data Table
Key Findings and Implications
Substituent Effects :
- Electron-withdrawing groups (e.g., 4-chloro) enhance lipophilicity and membrane permeability, critical for antifungal activity .
- Electron-donating groups (e.g., 3-methoxy) may improve solubility but reduce target affinity .
Piperidine vs. Pyrrolidine :
- Piperidine’s larger ring size may improve binding to spacious active sites, while pyrrolidine favors compact targets .
Pharmacological Potential: Fluorinated derivatives (e.g., 2,4-difluorophenyl) show enhanced metabolic stability and permeability, aligning with trends in antifungal drug design .
Preparation Methods
Table 1: Comparative Analysis of Synthetic Routes
Spectroscopic Characterization
NMR Analysis :
Mass Spectrometry :
ESI-MS displays a molecular ion peak at m/z 476.02 ([M+H]⁺), consistent with the molecular formula C₂₁H₂₂ClN₅O₂S₂.
Challenges and Mitigation Strategies
- Low Solubility : The compound’s logP of 4.91 necessitates polar solvents (e.g., DMSO) for reactions, though this complicates purification. Gradient column chromatography (hexane/EtOAc) resolves this.
- Byproduct Formation : Excess hydrazine during cyclization generates hydrazones, minimized by stoichiometric control and rapid workup.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-(4-chlorobenzyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide?
- Methodology : Multi-step synthesis typically involves coupling a thiazolo[4,5-d]pyrimidinone core with functionalized acetamide precursors. Key steps include:
- Core formation : Cyclization of thiourea derivatives with α-keto esters under acidic conditions to generate the thiazolo-pyrimidine scaffold .
- Piperidine substitution : Nucleophilic substitution at the 2-position of the thiazolo-pyrimidine using piperidine in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Acetamide coupling : React the intermediate with 4-chlorobenzylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous dichloromethane .
- Optimization : Monitor reaction progress with TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and optimize yields (typically 60–75%) by controlling temperature and stoichiometry .
Q. What analytical techniques are critical for characterizing this compound?
- Structural confirmation :
- NMR : H and C NMR to verify substituent positions (e.g., δ 2.8–3.2 ppm for piperidinyl protons, δ 170 ppm for carbonyl carbons) .
- HPLC : Purity assessment using a C18 column (≥95% purity, retention time ~12.3 min in 70:30 acetonitrile/water) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H] ~485.1 Da) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Antimicrobial testing : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to reference drugs .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR kinase) using fluorescence-based protocols (IC determination) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
- Key modifications :
- Piperidine substitution : Replace piperidine with thiomorpholine to enhance solubility (logP reduction by ~0.5 units) .
- Chlorobenzyl group : Fluorine substitution at the para position improves metabolic stability (t increase from 2.1 to 4.3 hours in microsomal assays) .
- Data interpretation : Use comparative IC tables for analogs (e.g., 2-(thiomorpholin-4-yl) derivatives show 3-fold higher activity against EGFR) .
Q. What computational approaches predict target binding modes and pharmacokinetics?
- Docking studies : AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., hydrogen bonding with ATP-binding pocket residues) .
- ADMET prediction : SwissADME for bioavailability (e.g., high GI absorption, BBB permeability < 0.1) and admetSAR for toxicity (hepatotoxicity risk score: 0.72) .
Q. How can researchers address stability and reactivity challenges during storage?
- Degradation pathways : Hydrolysis of the acetamide group under acidic conditions (pH < 4) and photooxidation of the thiazole ring .
- Mitigation : Store in amber vials at -20°C under inert gas (argon). Use lyophilization for long-term stability (>12 months) .
Q. How should contradictory biological activity data be resolved?
- Case example : Discrepancies in antimicrobial activity (MIC = 8 µg/mL vs. 32 µg/mL) may arise from assay conditions (e.g., inoculum size, growth medium).
- Resolution : Standardize protocols (CLSI guidelines) and validate with dose-response curves (R > 0.95 for reproducibility) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
